molecular formula C12H17ClO2 B8663564 1-(4-Chlorophenoxy)-3,3-dimethylbutan-2-ol CAS No. 79989-30-3

1-(4-Chlorophenoxy)-3,3-dimethylbutan-2-ol

Cat. No. B8663564
CAS RN: 79989-30-3
M. Wt: 228.71 g/mol
InChI Key: JJHMFMLNPPNLAL-UHFFFAOYSA-N
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Patent
US04339612

Procedure details

5 g (0.05 mole) of tert.-butyloxirane were added to 12.8 g (0.1 mole) of 4-chlorophenol and 4 g of sodium hydroxide in 20 ml of water. The reaction mixture was stirred at 60° C. for 24 hours and then diluted with about 100 ml of water. It was extracted three times with 50 ml of methylene chloride each time. The combined organic phases were washed with dilute aqueous sodium hydroxide solution for the purpose of removing unreacted phenol, and were dried over sodium sulpnate and concentrated. The residue was distilled in vacuo. 5.9 g (52% of theory) of 1-(4-chlorophenoxy)-3,3-dimethyl-butan-2-ol of boiling point 105° C./0.5 mm Hg were obtained.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
12.8 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([CH:5]1[CH2:7][O:6]1)([CH3:4])([CH3:3])[CH3:2].[Cl:8][C:9]1[CH:14]=[CH:13][C:12]([OH:15])=[CH:11][CH:10]=1.[OH-].[Na+]>O>[Cl:8][C:9]1[CH:14]=[CH:13][C:12]([O:15][CH2:7][CH:5]([OH:6])[C:1]([CH3:4])([CH3:3])[CH3:2])=[CH:11][CH:10]=1 |f:2.3|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C(C)(C)(C)C1OC1
Name
Quantity
12.8 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)O
Name
Quantity
4 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 60° C. for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
It was extracted three times with 50 ml of methylene chloride each time
WASH
Type
WASH
Details
The combined organic phases were washed with dilute aqueous sodium hydroxide solution for the purpose
CUSTOM
Type
CUSTOM
Details
of removing unreacted phenol
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
were dried over sodium sulpnate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISTILLATION
Type
DISTILLATION
Details
The residue was distilled in vacuo

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
ClC1=CC=C(OCC(C(C)(C)C)O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 5.9 g
YIELD: PERCENTYIELD 52%
YIELD: CALCULATEDPERCENTYIELD 51.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.